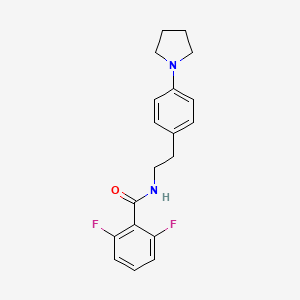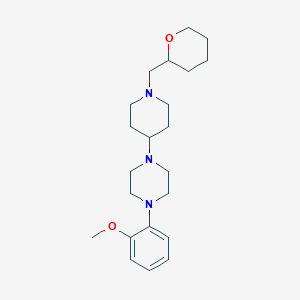![molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4](/img/structure/B2531148.png)
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Wissenschaftliche Forschungsanwendungen
Stability and Degradation
A study conducted by Barchańska et al. (2019) focused on nitisinone, a compound closely related to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, exploring its stability and degradation products. The research utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess the stability of nitisinone under various conditions, revealing that its stability increases with the pH of the solution. The study also identified major degradation products, which contribute to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).
Antituberculosis Activity
Organotin(IV) complexes, including those derived from this compound, have been examined for their antituberculosis activity. A comprehensive review by Iqbal et al. (2015) highlighted the significant antituberculosis potential of these complexes, underscoring the importance of the ligand environment and the structure of the compound in determining their activity. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, pointing to the potential of this compound derivatives in this area (Iqbal et al., 2015).
Flavor Compound Production and Breakdown
The production and breakdown pathways of branched aldehydes, which can be derived from amino acids similar to this compound, play a critical role in flavor formation in foods. Smit et al. (2009) reviewed the influence of metabolic conversions, microbial activity, and food composition on the formation of these flavor compounds. The knowledge on generating desired levels of these aldehydes could be applicable for enhancing food flavors through derivatives of this compound (Smit et al., 2009).
Role in Plant Cell Responses
The dynamic responses of plant cells to environmental stresses have been linked to compounds similar to this compound. Seifikalhor et al. (2019) discussed the multifunctional contribution of gamma-aminobutyric acid (GABA) in plant stress adaptation and non-stress-related biological pathways. This review suggests potential agricultural applications for this compound derivatives in enhancing plant resilience to environmental stresses (Seifikalhor et al., 2019).
Metabolic Insights from Diabetes Research
Research into the metabolic shifts associated with diabetes has implications for compounds like this compound. Pallares-Mendez et al. (2016) provided insights into the metabolic markers associated with insulin resistance, highlighting the roles of branched-chain amino acids and acylcarnitines. This review underscores the potential of this compound in exploring new treatments for metabolic disorders (Pallares-Mendez et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(benzylcarbamoylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOANOVALAKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)


![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)